H-Asn-Glu-Lys-Tyr-Ala-Gln-Ala-Tyr-Pro-Asn-Val-Ser-OH
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Overview
Description
The compound “H-Asn-Glu-Lys-Tyr-Ala-Gln-Ala-Tyr-Pro-Asn-Val-Ser-OH” is a peptide composed of thirteen amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Asn-Glu-Lys-Tyr-Ala-Gln-Ala-Tyr-Pro-Asn-Val-Ser-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The amino group of the attached amino acid is deprotected to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that utilize SPPS. These machines can efficiently produce large quantities of peptides with high purity. Additionally, liquid-phase peptide synthesis (LPPS) may be used for large-scale production, where the peptide is synthesized in solution rather than on a solid support.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing amino acids like cysteine can form disulfide bonds through oxidation.
Reduction: Disulfide bonds in peptides can be reduced to free thiol groups.
Substitution: Amino acid residues in peptides can be substituted with other amino acids through chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups to disulfide bonds.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol can reduce disulfide bonds.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for amino acid substitution.
Major Products
The major products of these reactions include modified peptides with altered properties, such as increased stability or altered biological activity.
Scientific Research Applications
Chemistry
In chemistry, peptides like “H-Asn-Glu-Lys-Tyr-Ala-Gln-Ala-Tyr-Pro-Asn-Val-Ser-OH” are used as model compounds to study peptide bond formation, folding, and stability. They are also employed in the development of new synthetic methods and materials.
Biology
In biology, this peptide can be used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways. It serves as a tool to investigate the structure and function of proteins.
Medicine
In medicine, peptides are explored for their therapeutic potential They can act as hormones, neurotransmitters, and antimicrobial agents
Industry
In industry, peptides are used in the production of cosmetics, food additives, and biodegradable materials. They can also be employed in the development of biosensors and diagnostic tools.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with molecular targets such as receptors, enzymes, and ion channels. These interactions can modulate biological processes, leading to various effects. For example, peptides can inhibit enzyme activity, activate signaling pathways, or disrupt cell membranes.
Comparison with Similar Compounds
Similar Compounds
H-Asn-Glu-Lys-Tyr-Ala-Gln-Ala-Tyr-Pro-Asn-Val-Ser-OH: This peptide sequence is unique due to its specific arrangement of amino acids.
H-Asn-Glu-Lys-Tyr-Ala-Gln-Ala-Tyr-Pro-Asn-Val-Ser-NH2: A similar peptide with an amide group at the C-terminus instead of a hydroxyl group.
H-Asn-Glu-Lys-Tyr-Ala-Gln-Ala-Tyr-Pro-Asn-Val-Ser-OMe: A similar peptide with a methoxy group at the C-terminus.
Uniqueness
The uniqueness of “this compound” lies in its specific sequence and the presence of a hydroxyl group at the C-terminus. This structural feature can influence its biological activity and stability, making it distinct from other similar peptides.
Properties
Molecular Formula |
C61H90N16O21 |
---|---|
Molecular Weight |
1383.5 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C61H90N16O21/c1-29(2)49(59(95)75-43(28-78)61(97)98)76-57(93)41(27-47(66)83)73-58(94)44-9-7-23-77(44)60(96)42(25-33-12-16-35(80)17-13-33)74-51(87)31(4)67-53(89)38(18-20-45(64)81)69-50(86)30(3)68-56(92)40(24-32-10-14-34(79)15-11-32)72-54(90)37(8-5-6-22-62)71-55(91)39(19-21-48(84)85)70-52(88)36(63)26-46(65)82/h10-17,29-31,36-44,49,78-80H,5-9,18-28,62-63H2,1-4H3,(H2,64,81)(H2,65,82)(H2,66,83)(H,67,89)(H,68,92)(H,69,86)(H,70,88)(H,71,91)(H,72,90)(H,73,94)(H,74,87)(H,75,95)(H,76,93)(H,84,85)(H,97,98)/t30-,31-,36-,37-,38-,39-,40-,41-,42-,43-,44-,49-/m0/s1 |
InChI Key |
RCVGSFCBAXMTBJ-BDYPCRFLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
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